

Application Notes and Protocols for TTBK1-IN-2 Kinase Activity Assay

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Compound of Interest

Compound Name: *tau-IN-2*
Cat. No.: *B15620953*

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Note to the Reader: The following application notes and protocols are provided for TTBK1-IN-2, a potent inhibitor of Tau Tubulin Kinase 1 (TTBK1). While the initial request specified "**tau-IN-2**," publicly available information on a compound with that exact name is limited. However, "TTBK1-IN-2" is a well-characterized inhibitor directly relevant to tau phosphorylation, a key process in neurodegenerative diseases. It is highly probable that "**tau-IN-2**" was a typographical error for "TTBK1-IN-2." These detailed protocols are intended to guide researchers in assessing the activity of TTBK1 inhibitors.

Introduction

Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase primarily expressed in the central nervous system.[1] It plays a crucial role in the pathological hyperphosphorylation of the tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] This hyperphosphorylation leads to the formation of neurofibrillary tangles (NFTs), which contribute to neuronal dysfunction and cell death.[2] Consequently, TTBK1 has emerged as a significant therapeutic target for the development of novel treatments for these conditions.[2]

TTBK1-IN-2 is a small molecule inhibitor of TTBK1 that has been shown to effectively reduce the phosphorylation of TTBK1 substrates.[2] These application notes provide detailed protocols

for both in vitro biochemical and cell-based assays to characterize and quantify the inhibitory activity of TTBK1-IN-2 and other similar compounds against TTBK1.

Quantitative Data Summary

The following tables summarize key quantitative data for TTBK1-IN-2, providing a clear comparison of its potency and relevant assay parameters.

Table 1: TTBK1-IN-2 Compound Details

Parameter	Value	Reference
Compound Name	TTBK1-IN-2	[2]
CAS Number	2765453-51-6	[2]
Molecular Formula	C18H13ClN4O	[2]
Molecular Weight	336.78 g/mol	[2]
Reported IC50 (TTBK1)	0.24 μ M	[1][2]
Reported IC50 (TTBK2)	4.22 μ M	[2]

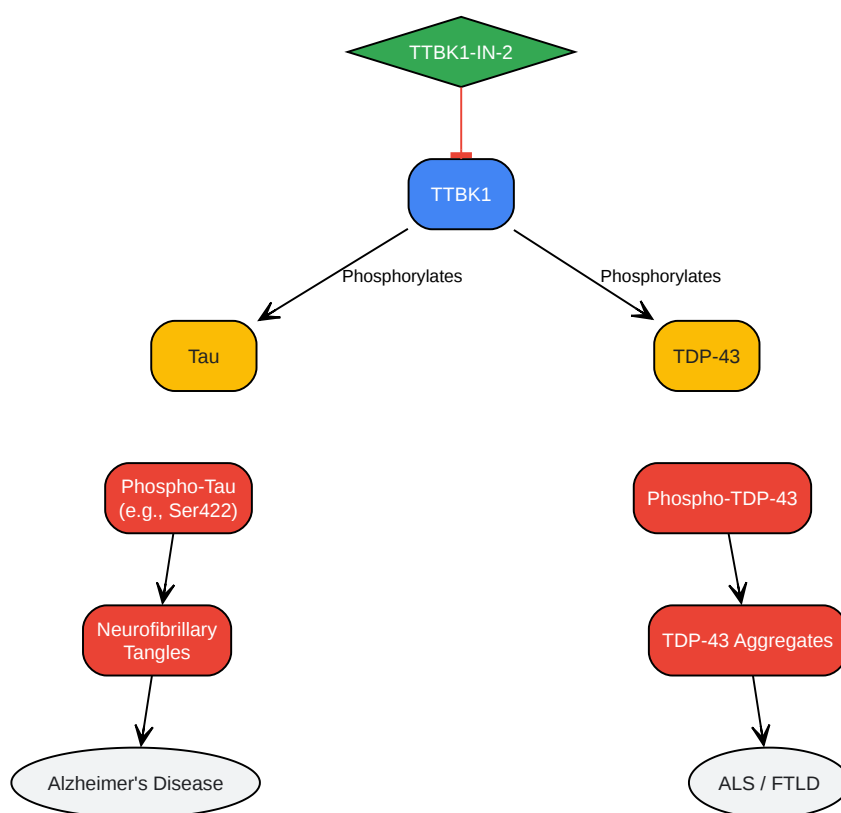
Table 2: Cell-Based Assay Parameters

Parameter	Value
Cell Line	HEK293
Transfection	Co-expression of TTBK1 and human tau (2N4R)
Primary Antibodies	Phospho-Tau (Ser422), Total Tau, β -actin
Detection Method	Western Blot

Signaling Pathway

TTBK1 is a key regulator of neuronal protein phosphorylation. Its primary substrates include Tau and TDP-43. Phosphorylation of these proteins by TTBK1 can lead to their aggregation

and subsequent neurotoxicity, contributing to the pathology of various neurodegenerative diseases.[1]



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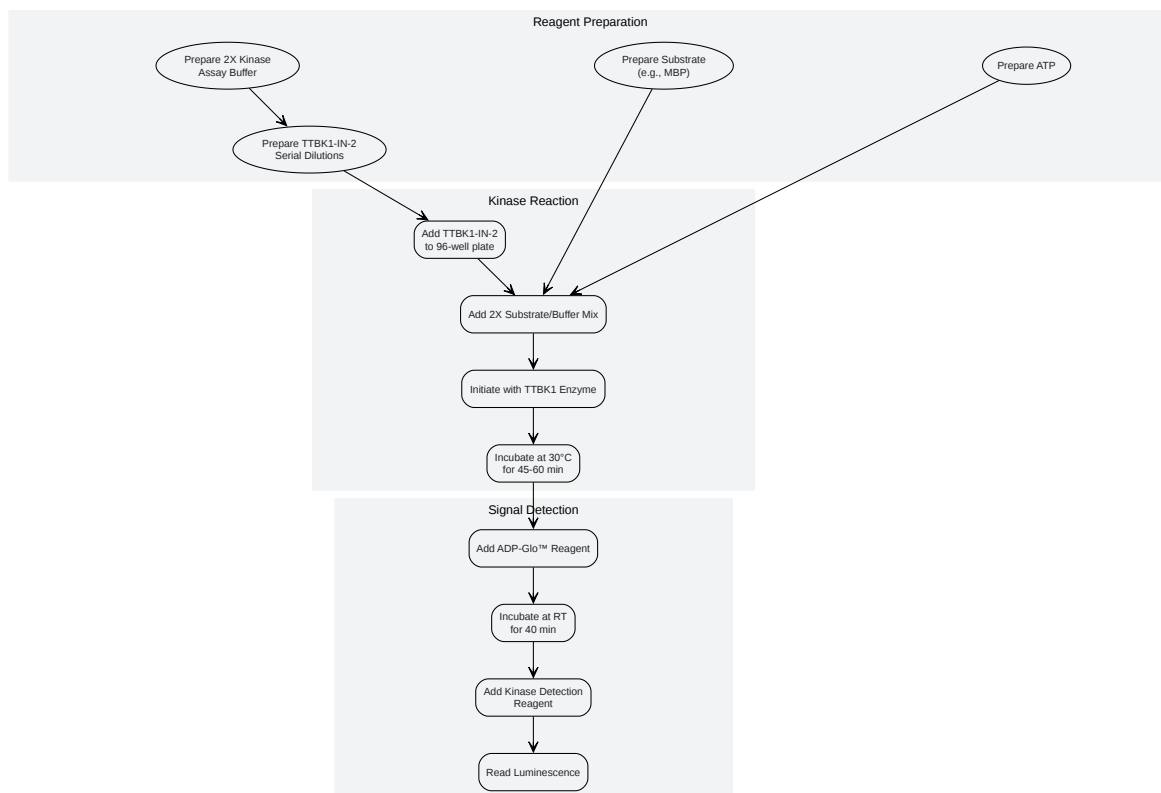
TTBK1 signaling pathway in neurodegeneration.

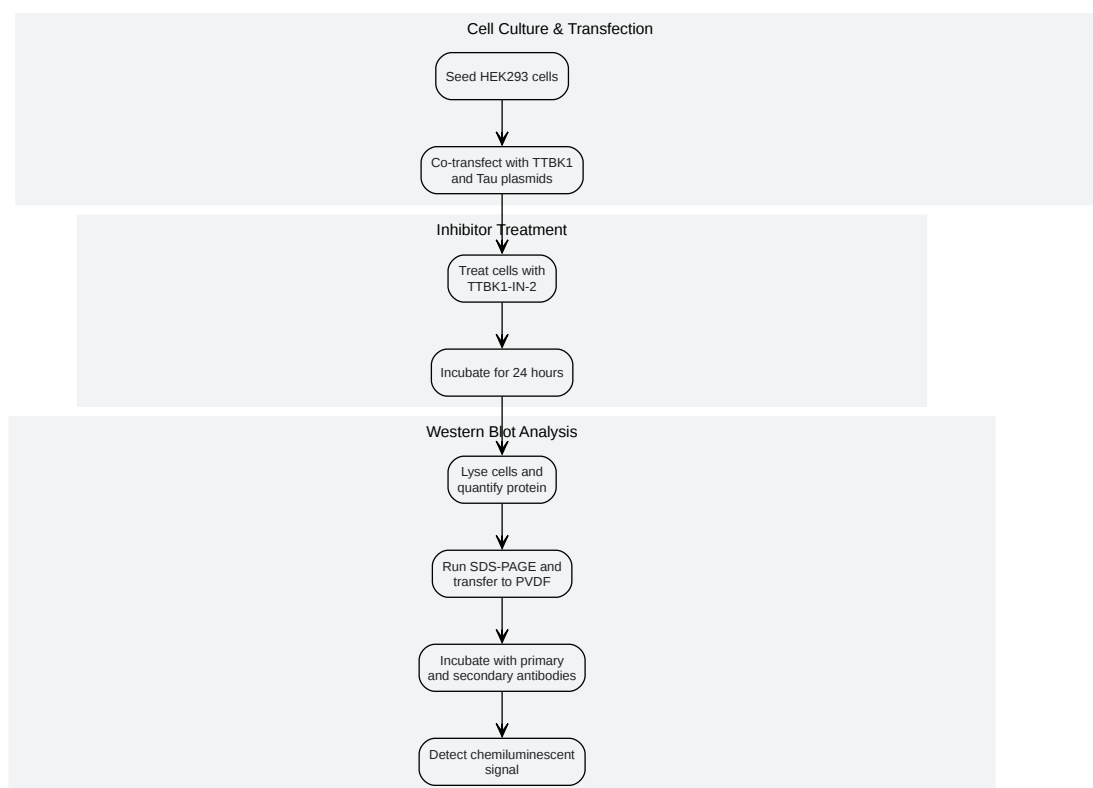
Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol describes an in vitro kinase assay to determine the IC₅₀ value of TTBK1-IN-2 against TTBK1 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1]

Workflow:





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References

- [1. medchemexpress.com \[medchemexpress.com\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
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